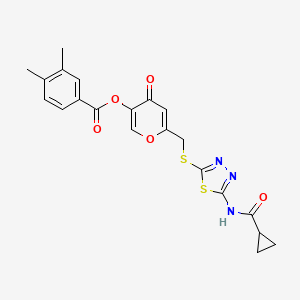

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is an organic compound primarily investigated for its diverse chemical reactivity and potential biological activity. With its unique combination of structural elements, it holds significance in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis typically starts with the preparation of core fragments, such as the 1,3,4-thiadiazole and pyran moieties. Detailed procedures often involve multi-step syntheses combining these fragments through robust organic reactions like nucleophilic substitution and thioether formation.

Cyclopropanecarboxamide Formation: Cyclopropane reacts with carbonyl derivatives under specific catalytic conditions.

1,3,4-Thiadiazole Formation: Utilizing appropriate thioamides and hydrazines under acidic or basic conditions.

Coupling with Pyran Derivative: The final steps involve combining the prepared thiadiazole with pyran compounds through controlled sulfur-based linkages.

Industrial Production Methods

In industrial settings, these processes are scaled up using batch reactors and flow chemistry systems to optimize yield and minimize impurities. Precision in controlling temperature, pH, and reagent addition rates are crucial for achieving high purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Undergoes oxidation to potentially form sulfoxides or sulfones.

Reduction: Reductive amination can alter the cyclopropanecarboxamide functionality.

Substitution: The aromatic ring undergoes electrophilic aromatic substitution with suitable halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Use of peroxides or KMnO₄.

Reducing Agents: Commonly, lithium aluminium hydride (LiAlH₄) or hydrogenation with Pd/C.

Substitution Agents: Halogenation often employs NBS (N-bromosuccinimide).

Major Products Formed

Depending on the reaction type, the major products can include sulfoxides, altered amidic structures, and halogenated aromatic derivatives, each revealing different facets of reactivity for further research.

Wissenschaftliche Forschungsanwendungen

This compound serves as a versatile subject in diverse scientific research applications, including:

Chemistry: Investigations into reaction mechanisms and product formations.

Biology: Exploring its interactions with biological molecules for potential bioactivity.

Medicine: Research into its pharmacological potential as a precursor for drug development.

Industry: Utilized in materials science for creating specialized polymers and coatings.

Wirkmechanismus

The compound's effects are primarily through its interactions at the molecular level:

Molecular Targets: Enzyme inhibition, receptor binding, or interaction with nucleic acids.

Pathways Involved: These can include disrupting protein synthesis pathways or modulating signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl: Shares a common core but differs in peripheral functional groups.

Thiadiazole derivatives: Variants with different amido or thio modifications.

Pyran derivatives: Compounds featuring pyran backbones with different substituents.

Uniqueness

And there you have it: a comprehensive dive into this fascinating compound!

Biologische Aktivität

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate (CAS Number: 877650-70-9) is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, particularly its potential as an antimicrobial and anticancer agent, based on synthesized derivatives and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O5S2 with a molecular weight of approximately 443.5 g/mol. The structure features a pyran ring fused with thiadiazole and benzoate groups, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3O5S2 |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 877650-70-9 |

| Structural Features | Pyran, Thiadiazole, Benzoate |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown promising results against several cancer cell lines, notably:

- HepG2 (Liver Cancer) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.

- HCT116 (Colorectal Cancer) : Similar to HepG2, it demonstrated potent activity against HCT116 cells.

In a comparative study involving other derivatives, the compound's anticancer efficacy was supported by its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. Preliminary results indicated:

- Gram-positive bacteria : Moderate to strong inhibitory effects were noted against strains like Staphylococcus aureus.

- Gram-negative bacteria : Variable activity was observed, with some derivatives showing significant effects against Escherichia coli.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of thiadiazole and pyran moieties suggests potential inhibition of key enzymes involved in cancer cell proliferation.

- DNA Interaction : Compounds containing similar structures have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have focused on synthesizing analogs of this compound to enhance its biological profile:

- Synthesis and Evaluation : A study synthesized derivatives with varying substitutions on the benzoate moiety and evaluated their biological activities. Compounds with electron-withdrawing groups showed increased potency against cancer cell lines compared to those with electron-donating groups .

- Structure-Activity Relationship (SAR) : Research highlighted that modifications at specific positions on the thiadiazole ring significantly influenced anticancer activity. For instance, introducing alkyl groups improved solubility and bioavailability without compromising efficacy .

Eigenschaften

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S2/c1-11-3-4-14(7-12(11)2)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-5-6-13/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHOAINFTVTDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.